6-Bromobenzo[d]thiazole-2-carbonitrile
Overview
Description
6-Bromobenzo[d]thiazole-2-carbonitrile is an organic compound with the molecular formula C8H3BrN2S It is a derivative of benzothiazole, featuring a bromine atom at the 6th position and a cyano group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile typically involves the bromination of benzo[d]thiazole-2-carbonitrile. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and brominating agent may vary based on cost and availability, but the fundamental reaction mechanism remains the same.
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products
Substitution: Products include 6-substituted benzo[d]thiazole-2-carbonitriles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include 2-aminobenzo[d]thiazoles.
Scientific Research Applications
6-Bromobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d]thiazole-2-carbonitrile depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the efficiency of devices like LEDs.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzo[d]thiazole-6-carbonitrile
- 6-Chlorobenzo[d]thiazole-2-carbonitrile
- 6-Fluorobenzo[d]thiazole-2-carbonitrile
Uniqueness
6-Bromobenzo[d]thiazole-2-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of complex molecules and materials with specific desired properties.
Properties
IUPAC Name |
6-bromo-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDULGWAMMAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423757 | |
Record name | 6-Bromobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741253-03-2 | |
Record name | 6-Bromobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Bromobenzo[d]thiazole-2-carbonitrile in the synthesis of the dimethyloxyluciferin derivative?
A1: this compound serves as a starting material in the synthesis of the dimethyloxyluciferin derivative. It reacts with ethyl 2-mercapto-2-methylpropanoate in refluxing isopropanol to yield the final compound, 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one [].
Q2: What structural features of the synthesized dimethyloxyluciferin derivative are highlighted in the research?
A2: The research highlights the restricted rotation around the carbon-carbon bond connecting the benzothiazole and thiazolone rings due to its partial double bond character [C—C = 1.461 (3) Å] []. This results in an almost planar molecular structure. Additionally, the non-planar geometry of the five-membered thiazoline ring is attributed to the bulky sulfur atom [].
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